molecular formula C7H10N2O2S B372275 Ethyl 2-amino-5-methylthiazole-4-carboxylate CAS No. 72054-60-5

Ethyl 2-amino-5-methylthiazole-4-carboxylate

Cat. No. B372275
Key on ui cas rn: 72054-60-5
M. Wt: 186.23g/mol
InChI Key: KTGUPAFUVGHOQS-UHFFFAOYSA-N
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Patent
US07968587B2

Procedure details

In a 3-neck round bottom flask mix 2-amino-5-methyl-thiazole-4-carboxylic acid ethyl ester (62.9 g, 338 mmol) and THF (630 mL). Heat to reflux and treat the reaction mixture with isoamyl nitrile (52.6 g, 60.1 mL, 449 mmol) dropwise. Upon completion of the addition, stir the reaction at reflux for 1 h, then concentrate the reaction mixture by rotavap (hi-vac) to give 70 g crude product as a thick orange oil. Purify on silica gel (400 g, 20-45% EtOAc/hexanes) to afford 39.47 g (68%) of the title compound as a yellow solid. LC-ES/MS m/z 172 (M+1), TR=1.5 min.
Quantity
62.9 g
Type
reactant
Reaction Step One
Name
Quantity
630 mL
Type
solvent
Reaction Step One
[Compound]
Name
isoamyl nitrile
Quantity
60.1 mL
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[C:8](N)[S:9][C:10]=1[CH3:11])=[O:5])[CH3:2]>C1COCC1>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][S:9][C:10]=1[CH3:11])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
62.9 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1C)N
Name
Quantity
630 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
isoamyl nitrile
Quantity
60.1 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
Upon completion of the addition
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the reaction mixture by rotavap (hi-vac)
CUSTOM
Type
CUSTOM
Details
to give 70 g crude product as a thick orange oil
CUSTOM
Type
CUSTOM
Details
Purify on silica gel (400 g, 20-45% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=CSC1C
Measurements
Type Value Analysis
AMOUNT: MASS 39.47 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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